Benzotriazole-1-carboxamide

Catalog No.
S1920115
CAS No.
5933-29-9
M.F
C7H6N4O
M. Wt
162.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzotriazole-1-carboxamide

CAS Number

5933-29-9

Product Name

Benzotriazole-1-carboxamide

IUPAC Name

benzotriazole-1-carboxamide

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

InChI

InChI=1S/C7H6N4O/c8-7(12)11-6-4-2-1-3-5(6)9-10-11/h1-4H,(H2,8,12)

InChI Key

UUMXWUNNKCQWHS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=NN2C(=O)N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)N

Organic Synthesis

Summary of the Application: Benzotriazole-1-carboxamide is recognized as a versatile and successful synthesis protocol in the field of organic synthesis . It has grown from an obscure level to very high popularity .

Methods of Application: Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence . It has been explored in organic synthesis as a synthetic auxiliary and catalyst as well in several reactions, such as the Baylis–Hillman reaction and various coupling reactions .

Results or Outcomes: The benzotriazole methodology has resulted in the synthesis of diverse pharmacologically important heterocyclic skeletons . It has attracted growing attention from synthetic organic chemists due to several advantages over other methodologies .

Corrosion Inhibitor

Summary of the Application: Benzotriazole-1-carboxamide can be used as a corrosion inhibitor, specifically for copper in the HNO3 solution .

Results or Outcomes: The use of Benzotriazole-1-carboxamide as a corrosion inhibitor can help protect copper from corrosion in an HNO3 solution .

Preparation of Urea Derivatives

Summary of the Application: Benzotriazole-1-carboxamide can be used as a reagent for the preparation of urea derivatives with mono- and N, N-disubstitution products .

Results or Outcomes: The use of Benzotriazole-1-carboxamide as a reagent for the preparation of urea derivatives can result in mono- and N, N-disubstitution products .

Synthesis of Heterocyclic Skeletons

Summary of the Application: Benzotriazole-1-carboxamide has been used in the synthesis of diverse pharmacologically important heterocyclic skeletons .

Methods of Application: Benzotriazole-1-carboxamide can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .

Benzotriazole-1-carboxamide is a derivative of benzotriazole, a heterocyclic compound characterized by a bicyclic structure formed by the fusion of a benzene ring and a triazole ring. The chemical formula for benzotriazole-1-carboxamide is C₉H₈N₄O, and it features a carboxamide functional group attached to the benzotriazole framework. This compound exhibits unique physicochemical properties, making it valuable in various applications, particularly in the fields of chemistry and biology.

The specific mechanism of action of BTCA in proteomics research is under investigation. However, researchers believe it might interact with specific functional groups on proteins, potentially affecting protein-protein interactions []. More research is needed to elucidate the exact mechanism.

Due to its structure:

  • Acylation Reactions: The carboxamide group can undergo acylation, allowing for the formation of various derivatives.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.
  • Nucleophilic Substitution: The nitrogen atoms in the triazole ring can act as nucleophiles in substitution reactions.

These reactions are facilitated by the compound's ability to stabilize intermediates and activate reaction centers, making it a versatile reagent in organic synthesis .

Benzotriazole derivatives, including benzotriazole-1-carboxamide, display significant biological activity. Research indicates that these compounds can act as:

  • Antibacterial Agents: They have shown efficacy against various bacterial strains, including Escherichia coli and Bacillus subtilis.
  • Antifungal Agents: Some derivatives exhibit antifungal properties, making them potential candidates for treating fungal infections.
  • Pharmacological Agents: Benzotriazole derivatives are being explored for their roles as enzyme inhibitors and agonists for different proteins, contributing to their potential use in drug development .

The synthesis of benzotriazole-1-carboxamide can be achieved through various methods:

  • From Urea and Aminophenyl Derivatives:
    • Reaction of urea with N-(2-aminophenyl) compounds under appropriate conditions leads to the formation of benzotriazole-1-carboxamide.
  • Using Benzotriazole as a Precursor:
    • Benzotriazole can be reacted with carboxylic acids or their derivatives in the presence of coupling agents to yield the carboxamide derivative .

These methods highlight the compound's versatility and accessibility for synthetic chemists.

Benzotriazole-1-carboxamide has several applications across various fields:

  • Corrosion Inhibition: Similar to its parent compound, it is used as an effective corrosion inhibitor for metals like copper.
  • Pharmaceutical Development: Its derivatives are being studied for potential therapeutic applications, particularly in antimicrobial and anticancer therapies.
  • Organic Synthesis: It serves as a reagent in organic synthesis, particularly in acylation processes and as a leaving group in various reactions .

Studies on the interactions of benzotriazole-1-carboxamide with biological targets have revealed its potential as an enzyme inhibitor. Specifically, it has been investigated for its ability to inhibit certain proteases, which could lead to therapeutic applications in treating viral infections such as severe acute respiratory syndrome caused by coronaviruses .

Furthermore, its interactions with metal ions have been studied, indicating its role in forming stable complexes that enhance its corrosion-inhibiting properties.

Benzotriazole-1-carboxamide shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

CompoundStructure TypeUnique Features
BenzotriazoleHeterocyclicBasic structure without carboxamide group
1-HydroxybenzotriazoleHydroxy derivativeContains hydroxyl group; used as a coupling reagent
BenzimidazoleHeterocyclicContains an imidazole ring; used in pharmaceuticals
BenzothiazoleHeterocyclicContains sulfur; known for antibacterial properties

Benzotriazole-1-carboxamide stands out due to its carboxamide functionality, which enhances its reactivity and biological activity compared to these similar compounds. Its dual role as both a corrosion inhibitor and potential pharmaceutical agent further underscores its significance in research and application .

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 60 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Benzotriazole-1-carboxamide

Dates

Modify: 2023-08-16

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